
1-(Morpholin-3-yl)but-3-yn-1-one
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Overview
Description
1-(Morpholin-3-yl)but-3-yn-1-one is an organic compound with the molecular formula C8H11NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-3-yl)but-3-yn-1-one typically involves the reaction of morpholine with a suitable alkyne precursor under controlled conditions. One common method involves the use of propargyl bromide and morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-3-yl)but-3-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Morpholin-3-yl)but-3-yn-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Morpholin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Morpholino-3-phenylprop-2-yn-1-one: Similar structure with a phenyl group instead of a butynone moiety.
5-Morpholin-4-ylpent-3-yn-1-ol: Contains a morpholine ring and an alkyne group but with different substituents.
Uniqueness
1-(Morpholin-3-yl)but-3-yn-1-one is unique due to its specific combination of a morpholine ring and a butynone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-(Morpholin-3-yl)but-3-yn-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug discovery, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C8H13NO, featuring a morpholine ring and a butynyl group. The unique structure contributes to its reactivity and potential therapeutic applications. The morpholine component enhances the compound's ability to interact with biological targets, while the butynyl group introduces significant chemical reactivity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various biochemical pathways. Its ability to bind to active sites of enzymes can modulate their activity, leading to significant biological effects.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibacterial agent. It has been noted for its effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the range of 0.25–1 μg/mL .
Biological Activity Summary
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : Research demonstrated that the compound significantly inhibits cell proliferation in breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating potent activity . The selectivity index suggests a favorable therapeutic window compared to non-cancerous cells.
- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against various bacterial strains, showcasing its potential as a new class of antibacterial agents . Its capability to disrupt biofilm formation further enhances its therapeutic prospects.
- Mechanistic Insights : Interaction studies using fragment-based screening techniques revealed that this compound binds to specific proteins, providing insights into its mechanism of action and potential pathways affected by treatment.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-(But-3-YN-1-YL)morpholine | Morpholine ring with butynyl substitution | Key pharmacophore in kinase inhibition |
3-(Morpholin-4-YL)propionic acid | Morpholine ring with propionic acid substitution | Significant in synthesizing biologically active compounds |
4-(Pyrimidin-4-YL)morpholines | Morpholine ring substituted with pyrimidine | Important in drug discovery |
The distinct combination of the morpholine ring and the butynyl moiety in this compound imparts unique reactivity profiles and potential applications that differ from those of its analogs.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-morpholin-3-ylbut-3-yn-1-one |
InChI |
InChI=1S/C8H11NO2/c1-2-3-8(10)7-6-11-5-4-9-7/h1,7,9H,3-6H2 |
InChI Key |
VYMMSBFNTLIXOG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)C1COCCN1 |
Origin of Product |
United States |
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